molecular formula C14H14F2N4O B2600420 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1798661-92-3

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone

Cat. No. B2600420
M. Wt: 292.29
InChI Key: LXSFEIXDZCXKHZ-UHFFFAOYSA-N
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Description

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone is a chemical compound that belongs to the class of 1,2,3-triazoles . It’s worth noting that 1,2,3-triazoles are known for their wide range of biological activities, including antibacterial, antimalarial, and antiviral activities .


Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives, such as the compound , can be achieved through the copper-catalyzed click reaction of azides with alkynes . This method is widely used due to its efficiency and versatility .


Molecular Structure Analysis

The molecular structure of 1,2,3-triazole derivatives is characterized by the presence of a 1,2,3-triazole ring system . This ring system is planar and can participate in various interactions, contributing to the biological activity of these compounds .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazole derivatives are diverse. For instance, some derivatives have been found to exhibit cytotoxic activity against various cancer cell lines .

Scientific Research Applications

Synthesis Methodologies

Research on the synthesis of related compounds, such as (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, has demonstrated the use of piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. This process involves amidation, Friedel-Crafts acylation, and hydration, providing a reasonable overall yield of 62.4% (Zheng Rui, 2010). Such methodologies underscore the potential for synthesizing complex compounds with (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone.

Antimicrobial Activities

A series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and evaluated for in vitro antibacterial and antifungal activities. Compounds exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting the compound's utility in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).

Structural Studies

The synthesis and characterization of related compounds provide insights into their structural and physical properties. For example, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was synthesized and evaluated for antiproliferative activity. The compound's structure was characterized using various spectroscopic techniques, and X-ray diffraction studies confirmed the molecular structure, offering a basis for understanding the structural characteristics of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone (S. Benaka Prasad et al., 2018).

Safety And Hazards

While specific safety and hazard information for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone is not available, it’s important to note that some 1,2,3-triazole derivatives have been found to exhibit cytotoxic effects . Therefore, appropriate safety measures should be taken when handling these compounds.

Future Directions

The future research directions for 1,2,3-triazole derivatives are promising. Given their wide range of biological activities, these compounds are of significant interest in the field of drug discovery . Further studies could focus on optimizing their synthesis, exploring their mechanism of action, and evaluating their potential as therapeutic agents.

properties

IUPAC Name

(3,4-difluorophenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O/c15-12-2-1-10(9-13(12)16)14(21)19-6-3-11(4-7-19)20-8-5-17-18-20/h1-2,5,8-9,11H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSFEIXDZCXKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone

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